molecular formula C16H10ClFN2O B12028432 1-(3-Chloro-4-fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 618098-80-9

1-(3-Chloro-4-fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B12028432
CAS No.: 618098-80-9
M. Wt: 300.71 g/mol
InChI Key: MQFCHOMRRRVJFN-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, as well as a phenyl group and a carbaldehyde group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-4-fluoroaniline with ethyl acetoacetate in the presence of a base to form the corresponding pyrazole intermediate. This intermediate is then subjected to formylation using a formylating agent such as Vilsmeier-Haack reagent to yield the final product.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced techniques such as microwave-assisted synthesis or continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro or fluoro substituents.

Major Products Formed

    Oxidation: 1-(3-Chloro-4-fluorophenyl)-3-phenyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 1-(3-Chloro-4-fluorophenyl)-3-phenyl-1H-pyrazole-4-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Chloro-4-fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-fluorophenylboronic acid
  • N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one

Uniqueness

1-(3-Chloro-4-fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde is unique due to its specific combination of substituents and functional groups. The presence of both chloro and fluoro substituents on the phenyl ring, along with the pyrazole and carbaldehyde groups, imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

CAS No.

618098-80-9

Molecular Formula

C16H10ClFN2O

Molecular Weight

300.71 g/mol

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-phenylpyrazole-4-carbaldehyde

InChI

InChI=1S/C16H10ClFN2O/c17-14-8-13(6-7-15(14)18)20-9-12(10-21)16(19-20)11-4-2-1-3-5-11/h1-10H

InChI Key

MQFCHOMRRRVJFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC(=C(C=C3)F)Cl

Origin of Product

United States

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